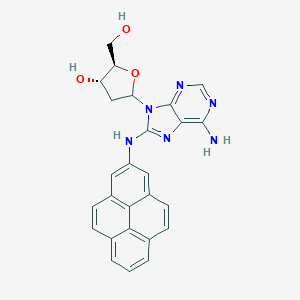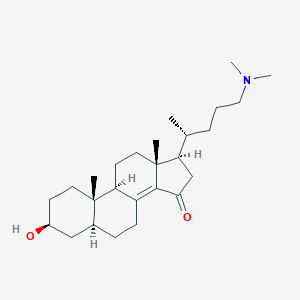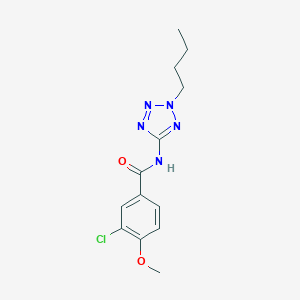
N-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, commonly known as CMTM-7, is a small molecule compound that has gained significant attention in scientific research. It is a potent inhibitor of the PD-L1 protein, which is responsible for suppressing the immune system. CMTM-7 has shown promising results in pre-clinical studies for the treatment of cancer and other diseases.
作用機序
CMTM-7 works by inhibiting the PD-L1 protein, which is responsible for suppressing the immune system. PD-L1 is expressed on the surface of cancer cells and other cells, such as immune cells. When PD-L1 interacts with its receptor PD-1 on T-cells, it sends a signal to suppress the immune system. CMTM-7 binds to PD-L1, preventing its interaction with PD-1 and allowing T-cells to attack cancer cells and other diseased cells.
Biochemical and Physiological Effects:
CMTM-7 has been shown to have a significant effect on the immune system. By inhibiting the PD-L1 protein, it activates T-cells, which are responsible for attacking cancer cells and other diseased cells. CMTM-7 has also been shown to reduce inflammation and improve the overall immune response.
実験室実験の利点と制限
CMTM-7 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also shown promising results in pre-clinical studies for the treatment of cancer and other diseases. However, CMTM-7 has some limitations. It is a potent inhibitor of the PD-L1 protein, which can lead to immune-related adverse events. It also has limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of CMTM-7. One area of focus is the development of more potent and selective inhibitors of the PD-L1 protein. Another area of focus is the development of combination therapies that can enhance the effectiveness of CMTM-7. Additionally, further research is needed to understand the long-term effects and potential adverse events associated with the use of CMTM-7 in humans.
Conclusion:
CMTM-7 is a small molecule compound that has shown promising results in pre-clinical studies for the treatment of cancer and other diseases. It inhibits the PD-L1 protein, which is responsible for suppressing the immune system, leading to the activation of T-cells and the attack of cancer cells and other diseased cells. While CMTM-7 has several advantages for lab experiments, it also has limitations and potential adverse events that need to be further researched and understood. There are several future directions for the research and development of CMTM-7, including the development of more potent and selective inhibitors and the investigation of combination therapies.
合成法
CMTM-7 is synthesized through a multistep process involving the reaction of 4-chloro-1,3-benzothiazol-2-amine with 3,5-dimethoxybenzoyl chloride. The resulting product is then purified through column chromatography to obtain pure CMTM-7. The synthesis of CMTM-7 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
CMTM-7 has shown promising results in pre-clinical studies for the treatment of cancer and other diseases. It has been shown to inhibit the PD-L1 protein, which is responsible for suppressing the immune system. This inhibition leads to the activation of T-cells, which are responsible for attacking cancer cells. CMTM-7 has also shown potential in the treatment of autoimmune diseases, where the immune system attacks healthy cells.
特性
製品名 |
N-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
|---|---|
分子式 |
C16H13ClN2O3S |
分子量 |
348.8 g/mol |
IUPAC名 |
N-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-10-6-9(7-11(8-10)22-2)15(20)19-16-18-14-12(17)4-3-5-13(14)23-16/h3-8H,1-2H3,(H,18,19,20) |
InChIキー |
WGHUHLXMXDZJBH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl)OC |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)







![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)

![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)